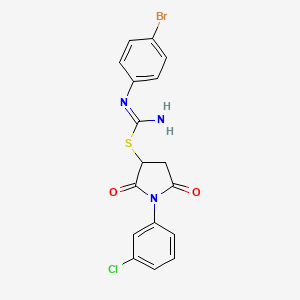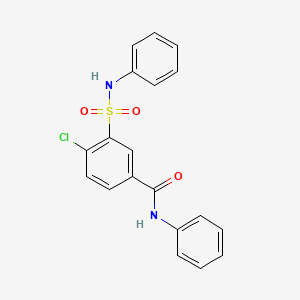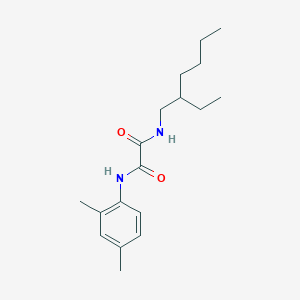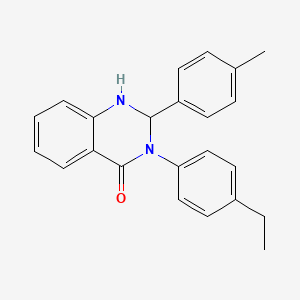
1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl N'-(4-bromophenyl)carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-bromofenil)carbamimidotioato es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-bromofenil)carbamimidotioato típicamente involucra reacciones orgánicas de múltiples pasosEl paso final a menudo implica la formación del grupo carbamimidotioato en condiciones específicas, como el uso de tiourea y un catalizador adecuado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad para cumplir con los estándares industriales .
Aplicaciones Científicas De Investigación
1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-bromofenil)carbamimidotioato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica para crear moléculas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción de 1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-bromofenil)carbamimidotioato involucra su interacción con objetivos moleculares específicos. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Las vías y objetivos exactos aún están bajo investigación, pero los estudios sugieren que puede interferir con procesos celulares como la replicación del ADN y la síntesis de proteínas .
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-fluorofenil)carbamimidotioato
- 1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-metilfenil)carbamimidotioato
- 1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-nitrofenil)carbamimidotioato
Singularidad
1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-bromofenil)carbamimidotioato es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas. Su grupo bromofenilo, en particular, puede mejorar su reactividad y potencial actividad biológica en comparación con compuestos similares .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(3-clorofenil)-2,5-dioxopirrolidin-3-il N’-(4-bromofenil)carbamimidotioato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar sulfoxidos o sulfones en condiciones específicas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el hidruro de litio y aluminio, y nucleófilos como la azida de sodio. Las condiciones de reacción a menudo implican temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que la reducción puede producir aminas .
Propiedades
Fórmula molecular |
C17H13BrClN3O2S |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl] N'-(4-bromophenyl)carbamimidothioate |
InChI |
InChI=1S/C17H13BrClN3O2S/c18-10-4-6-12(7-5-10)21-17(20)25-14-9-15(23)22(16(14)24)13-3-1-2-11(19)8-13/h1-8,14H,9H2,(H2,20,21) |
Clave InChI |
KEYVWVUFHCQWCC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)SC(=NC3=CC=C(C=C3)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)

![2-hydroxy-2,2-bis(3-methylphenyl)-N'-[(Z)-phenyl(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11543841.png)
![4-(1,3-benzothiazol-2-yl)-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B11543845.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)


![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11543892.png)
![1-[2-(3-Chlorophenoxy)ethyl]-4-phenylpiperazine](/img/structure/B11543905.png)
![Ethyl (5Z)-5-(cyclohexylimino)-2-methyl-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11543910.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-bromophenol)](/img/structure/B11543916.png)
